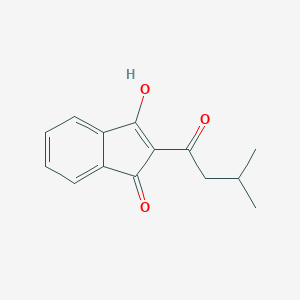
2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione
Description
2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione is a chemical compound with the molecular formula C14H14O3 It is known for its unique structure, which includes an indene backbone substituted with a hydroxy group and a 3-methylbutanoyl group
Propriétés
Numéro CAS |
139307-18-9 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3-hydroxy-2-(3-methylbutanoyl)inden-1-one |
InChI |
InChI=1S/C14H14O3/c1-8(2)7-11(15)12-13(16)9-5-3-4-6-10(9)14(12)17/h3-6,8,16H,7H2,1-2H3 |
Clé InChI |
XLGORMZCXDBMNV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C2=CC=CC=C2C1=O)O |
SMILES canonique |
CC(C)CC(=O)C1=C(C2=CC=CC=C2C1=O)O |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with appropriate reagents to introduce the hydroxy and 3-methylbutanoyl groups. One common method involves the use of indene-1-one as a starting material, which undergoes a series of reactions including acylation and hydroxylation to yield the desired product. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the 3-methylbutanoyl moiety can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 3-oxo-2-(3-methylbutanoyl)inden-1-one, while reduction of the carbonyl group can produce 3-hydroxy-2-(3-methylbutanol)inden-1-one.
Applications De Recherche Scientifique
2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carbonyl groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s reactivity. The specific pathways involved can vary depending on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione: A tautomer of this compound with similar structural features.
3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: Another compound with a similar indene backbone but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


